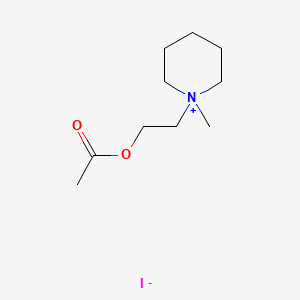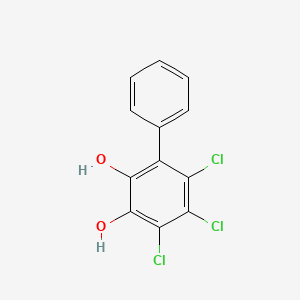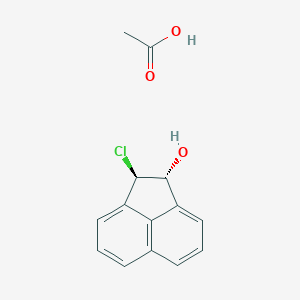
acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol is a compound that combines the properties of acetic acid and a chlorinated dihydroacenaphthylenol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol typically involves the chlorination of acenaphthylene followed by a reduction process to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and reduction processes, utilizing advanced chemical reactors and purification techniques to obtain high yields and purity. The exact methods can vary depending on the desired application and scale of production.
化学反応の分析
Types of Reactions
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the hydroxyl group or the chlorinated ring.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action for acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Acetic acid; (1R,2R)-2-bromo-1,2-dihydroacenaphthylen-1-ol
- Acetic acid; (1R,2R)-2-fluoro-1,2-dihydroacenaphthylen-1-ol
- Acetic acid; (1R,2R)-2-iodo-1,2-dihydroacenaphthylen-1-ol
Highlighting Uniqueness
Compared to similar compounds, acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol is unique due to its specific chlorination, which imparts distinct reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications where other halogenated analogs may not be as effective.
特性
CAS番号 |
50499-75-7 |
|---|---|
分子式 |
C14H13ClO3 |
分子量 |
264.70 g/mol |
IUPAC名 |
acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H9ClO.C2H4O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;1-2(3)4/h1-6,11-12,14H;1H3,(H,3,4)/t11-,12-;/m1./s1 |
InChIキー |
HIUQVEBDHQJXIR-MNMPKAIFSA-N |
異性体SMILES |
CC(=O)O.C1=CC2=C3C(=C1)[C@H]([C@@H](C3=CC=C2)Cl)O |
正規SMILES |
CC(=O)O.C1=CC2=C3C(=C1)C(C(C3=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


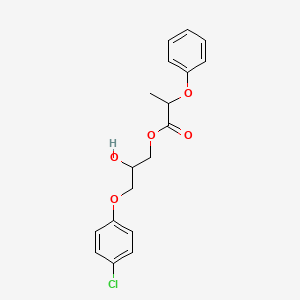
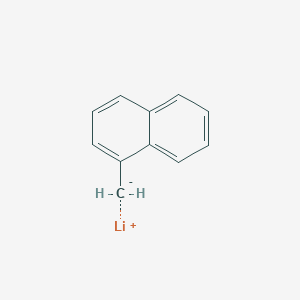

![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)


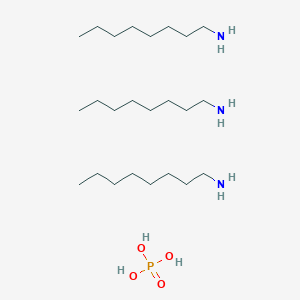

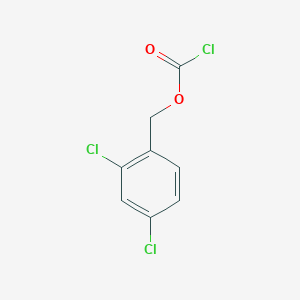
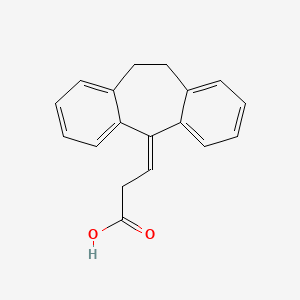
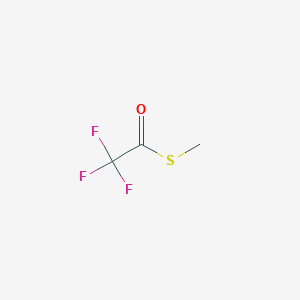
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
